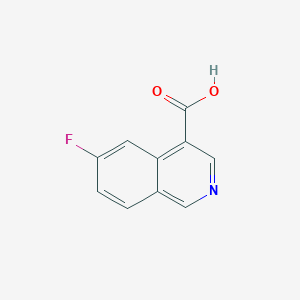![molecular formula C13H14F2N2O2 B2719807 N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide CAS No. 2418594-66-6](/img/structure/B2719807.png)
N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanopropyl group, difluoro substitution, and a methoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyanopropyl Intermediate: This step involves the reaction of a suitable alkyl halide with sodium cyanide to form the cyanopropyl group.
Introduction of the Difluoro Substitution: The difluoro group can be introduced via a halogen exchange reaction using a difluoromethylating agent.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the difluoro intermediate with a methoxyphenyl derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Oxides, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, thiolated compounds.
科学的研究の応用
N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(4-methoxyphenyl)acetamide
- N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-chlorophenyl)acetamide
- N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-fluorophenyl)acetamide
Uniqueness
N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
N-[(1R)-1-cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c1-3-10(8-16)17-12(18)13(14,15)9-5-4-6-11(7-9)19-2/h4-7,10H,3H2,1-2H3,(H,17,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPJBGGQFPSYHY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C(C1=CC(=CC=C1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)C(C1=CC(=CC=C1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)
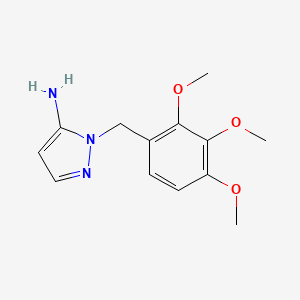
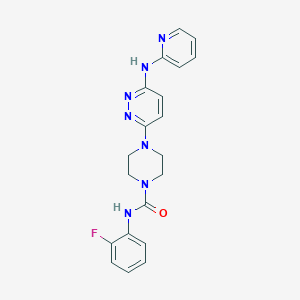
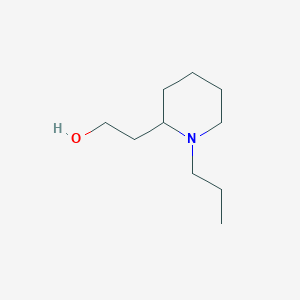
![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
![4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE](/img/structure/B2719734.png)
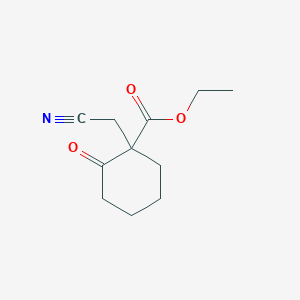
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
![4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
![methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate](/img/structure/B2719741.png)
![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2719746.png)
